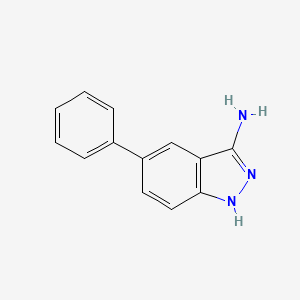

5-phenyl-1H-indazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11N3 |

|---|---|

Molecular Weight |

209.25 g/mol |

IUPAC Name |

5-phenyl-1H-indazol-3-amine |

InChI |

InChI=1S/C13H11N3/c14-13-11-8-10(6-7-12(11)15-16-13)9-4-2-1-3-5-9/h1-8H,(H3,14,15,16) |

InChI Key |

ZCUSNQPYUNLATP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)NN=C3N |

Origin of Product |

United States |

The Indazole Scaffold: a Privileged Structure in Drug Discovery

The indazole ring system, which consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry. samipubco.com This designation is attributed to molecular frameworks that can interact with a wide array of biological targets, making them valuable starting points for drug discovery. samipubco.com The significance of the indazole scaffold lies in its versatile pharmacological activities, which include anti-inflammatory, antitumor, antifungal, antibacterial, and anti-HIV properties. samipubco.commdpi.comresearchgate.net

The structural versatility of the indazole core allows it to mimic endogenous biomolecules, facilitating interactions with various biological targets. samipubco.com Its aromatic and heterocyclic nature contributes to this mimicry, enhancing its pharmacological potential. samipubco.com Furthermore, the synthetic accessibility of the indazole scaffold is a major advantage, with numerous methods developed for its functionalization. samipubco.com This allows medicinal chemists to generate diverse libraries of compounds for structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and safety profiles. samipubco.com

The stability of the indazole ring system, particularly the 1H-indazole tautomer, further enhances its utility in drug development. mdpi.comresearchgate.net This thermodynamic stability ensures that the core structure remains intact, providing a reliable foundation for the addition of various functional groups. mdpi.comresearchgate.net

A Historical Look at 5 Phenyl 1h Indazol 3 Amine Research

The journey of indazole derivatives in medicinal chemistry began in the late 19th century with the work of Emil Fischer on hydrazines. Over the decades, the indazole scaffold gained prominence for its bioisosteric properties, often mimicking purine (B94841) bases in nucleic acids, which allows for enzyme inhibition. Early research highlighted the anti-inflammatory and antitumor potential of indazole-based compounds.

While specific historical details on the initial synthesis and investigation of 5-phenyl-1H-indazol-3-amine are not extensively documented in readily available literature, the broader focus on 1H-indazol-3-amine structures as effective "hinge-binding" fragments has been a significant driver of research. nih.gov This hinge-binding capability is crucial for the activity of many kinase inhibitors, a major class of therapeutic agents. nih.gov The introduction of a phenyl group at the C-5 position of the indazole ring allows for the exploration of additional interactions with biological targets, thereby expanding the potential therapeutic applications. nih.gov

A Versatile Core for Chemical Innovation

Established Synthetic Routes for the this compound Core

The construction of the this compound scaffold is primarily achieved through a key intermediate, 5-bromo-1H-indazol-3-amine, which is then subjected to a phenyl group installation. The synthesis of this intermediate and its subsequent conversion involve several established chemical principles.

Reflux-Based Synthesis Approaches

A common and efficient method to construct the initial indazole ring system involves heating precursors under reflux conditions. A high-yield synthesis of 5-bromo-1H-indazol-3-amine, the direct precursor to the target compound, is achieved by refluxing 5-bromo-2-fluorobenzonitrile (B68940) with an 80% solution of hydrazine (B178648) hydrate (B1144303). nih.gov This reaction proceeds rapidly, yielding the product in as little as 20 minutes with an 88% yield. nih.gov The general principle of treating 2-substituted benzonitriles with hydrazine hydrate under reflux is a foundational strategy for creating the 3-amino-indazole core. vulcanchem.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) for Aryl Substituents

The introduction of the C-5 phenyl group onto the indazole core is effectively accomplished using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.gov Starting from 5-bromo-1H-indazol-3-amine, the coupling with a phenylboronic acid or its ester derivative is performed in the presence of a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)₂), and a base like cesium carbonate (Cs₂CO₃). nih.govmdpi.com This reaction is typically carried out in a solvent system like 1,4-dioxane (B91453) and water at elevated temperatures (e.g., 90 °C) under an inert nitrogen atmosphere, producing the desired this compound in good yields (75-80%). nih.gov The use of Pd(dppf)Cl₂ is noted for shortening reaction times and increasing yields. nih.gov

Table 1: Suzuki-Miyaura Coupling for Synthesis of this compound

| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 5-bromo-1H-indazol-3-amine | Phenylboronic acid ester | PdCl₂(dppf)₂ | Cs₂CO₃ | 1,4-dioxane/H₂O (1:1) | 90 °C, 6 h, N₂ atm | 75-80% | nih.gov |

| 5-bromoindazoles | Arylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C | Good to high yields | mdpi.com |

Cyclization Reactions Employing Hydrazine Derivatives

The formation of the pyrazole (B372694) ring portion of the indazole core relies heavily on cyclization reactions involving hydrazine or its derivatives. The synthesis of 3-aminoindazoles is classically achieved through the reaction of 2-halobenzonitriles with hydrazine hydrate. nih.gov For instance, the reaction between 5-bromo-2-fluorobenzonitrile and hydrazine hydrate directly yields 5-bromo-1H-indazol-3-amine. nih.gov This transformation is a type of cyclocondensation reaction. researchgate.net Other related methods involve the cyclization of 2-substituted benzonitriles or 2-acylcyclohexanone derivatives with hydrazine. vulcanchem.comthieme-connect.de Another pathway involves the reaction of 2-nitrobenzaldehyde (B1664092) with hydrazine hydrate to form a 2-nitrophenylhydrazine (B1229437) intermediate, which is subsequently cyclized to form the indazole ring.

Reductive Cyclization Strategies

Reductive cyclization offers an alternative route to the indazole core. This strategy often begins with ortho-nitro substituted precursors. For example, o-nitrobenzylidene amines can undergo reductive cyclization using molybdenum catalysts and triphenylphosphine (B44618) (Ph₃P) as a reducing agent to form 2-aryl-2H-indazoles. researchgate.net A more general approach involves the de-oxygenative cyclization of o-nitro compounds, which form indazoles via nitrene intermediates upon heating with a reducing agent like triethyl phosphite. researchgate.net Organophosphorus reagents are also employed in the reductive cyclization of substituted hydrazones or benzamidines to generate the indazole N-N bond. researchgate.netmdpi.com Another method involves the reductive cyclization of nitrobenzyl derivatives using hydrazine, which can be catalyzed by copper or silver salts to improve yield.

Metal-Free Synthetic Protocols

While palladium and copper catalysis are common, metal-free approaches for indazole synthesis have also been developed. These methods often rely on specific activating agents or conditions. One such protocol uses ceric (IV) ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst in an eco-friendly ethanol-water medium, promoted by ultrasound irradiation, to facilitate the cyclocondensation of substituted benzonitriles and hydrazines. researchgate.net Other metal-free strategies may employ specific reductants and controlled heating to promote cyclization. Additionally, iodine-mediated or PIFA (phenyliodine bis(trifluoroacetate))-mediated aryl C-H amination of hydrazones represents another metal-free pathway to construct the 1H-indazole core. mdpi.com

Derivatization Strategies for this compound and its Analogs

The 3-amino group of this compound is a key functional handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives.

A common derivatization pathway involves the acylation of the 3-amino group. For example, this compound can be reacted with chloroacetic anhydride (B1165640) under basic conditions to yield an N-(5-phenyl-1H-indazol-3-yl)-2-chloroacetamide intermediate. nih.gov This chloroacetamide derivative serves as a versatile building block. It can subsequently be reacted with various nucleophiles, such as substituted thiophenols or piperazine (B1678402) derivatives, to introduce new functionalities. nih.gov This sequential acylation-substitution strategy allows for the creation of complex molecules with potential applications in medicinal chemistry. nih.gov Other simple derivatizations include acetylation and alkylation of the 3-amino group. vulcanchem.com

Multicomponent reactions (MCRs) provide an efficient, metal-free route for derivatization. A domino-type reaction between 1H-indazol-3-amine, various aryl aldehydes, and acetophenones in the presence of potassium hydroxide (B78521) and dimethylformamide (DMF) can produce complex pyrimido[1,2-b]indazole analogues. mdpi.com

Table 2: Example of Derivatization of this compound

| Starting Material | Reagents | Intermediate | Final Reagent | Final Product Class | Reference |

|---|---|---|---|---|---|

| This compound | 1. Chloroacetic anhydride, Na₂CO₃ | 2-chloro-N-(5-phenyl-1H-indazol-3-yl)acetamide | Substituted piperazines or thiophenols | Piperazine acetamides or Thiophenol acetamides | nih.gov |

| 1H-indazol-3-amine | Aryl aldehydes, Acetophenones | Not isolated | N/A (One-pot) | Pyrimido[1,2-b]indazoles | mdpi.com |

N-Substitution Reactions on the Indazole Ring System

The indazole core of this compound contains two nitrogen atoms, N-1 and N-2, both of which are potential sites for substitution reactions such as alkylation and arylation. The reaction often yields a mixture of regioisomers, with the ratio depending on the reaction conditions and the nature of the substituent.

N-Alkylation: The introduction of alkyl groups onto the indazole nitrogen atoms can be achieved using alkyl halides or other alkylating agents in the presence of a base. For instance, the alkylation of the related 5-bromo-1H-indazole with ethyl bromide using cesium carbonate as the base results in a mixture of the N-1 and N-2 alkylated products. mdpi.com A similar outcome would be expected for this compound, where the choice of base and solvent can influence the isomeric ratio.

N-Arylation: Copper-catalyzed Chan-Evans-Lam (CEL) coupling represents a powerful method for N-arylation. In a related system, 1-benzyl-1H-indazol-3(2H)-one was successfully coupled with various arylboronic acids in the presence of a copper(II) acetate (B1210297) catalyst and pyridine (B92270) to yield N-2-aryl products. nih.gov This methodology offers a pathway to synthesize N-phenyl derivatives of the indazole core, significantly expanding the structural diversity.

Table 1: Representative N-Substitution Reactions on Indazole Scaffolds

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Ethyl bromide, Cs₂CO₃ | Mixture of N-1 and N-2 ethylated indazoles | mdpi.com |

| N-Arylation | Arylboronic acid, Cu(OAc)₂, Pyridine, CH₂Cl₂ | N-2 arylated indazolone | nih.gov |

Systematic Substitutions on the Phenyl Moiety

The phenyl group at position 5 is a key site for introducing structural diversity. This is typically achieved not by direct substitution on the pre-formed this compound, but by constructing the molecule from an already substituted phenyl precursor or by using a halogenated indazole intermediate that can undergo cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a prominent strategy. The synthesis often begins with a halogenated indazole, such as 5-bromo-1H-indazol-3-amine. nih.gov This intermediate can then be coupled with a wide array of aryl- or heteroarylboronic acids or esters in the presence of a palladium catalyst to introduce various substituents at the 5-position. mdpi.comnih.gov This approach allows for the systematic exploration of the chemical space around the phenyl moiety. For example, coupling 5-bromo-1H-indazol-3-amine with substituted boronic acid esters using a catalyst like PdCl₂(dppf)₂ and a base such as cesium carbonate affords the desired 5-aryl-1H-indazol-3-amine derivatives. nih.gov

Table 2: Suzuki Cross-Coupling for Phenyl Moiety Installation

| Indazole Precursor | Coupling Partner | Catalyst & Conditions | Product | Reference |

|---|---|---|---|---|

| 5-bromo-1H-indazol-3-amine | Substituted boronic acid esters | PdCl₂(dppf)₂, Cs₂CO₃, 1,4-dioxane/H₂O, 90°C | 5-aryl-1H-indazol-3-amine derivatives | nih.gov |

| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂, K₂CO₃, DME, 80°C | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | mdpi.com |

Modifications at the 3-Amino Position

The 3-amino group is a versatile handle for further functionalization, readily undergoing reactions such as acylation and the formation of ureas and thioureas. These modifications are crucial for modulating the compound's biological activity.

Acylation: The amino group can be acylated using acid chlorides or anhydrides. For example, treatment of 5-aryl-1H-indazol-3-amine derivatives with chloroacetic anhydride under basic conditions leads to the formation of the corresponding 2-chloro-N-(5-aryl-1H-indazol-3-yl)acetamide. nih.gov This introduces a reactive handle for further nucleophilic substitutions.

Urea (B33335) and Thiourea (B124793) Formation: The reaction of the 3-amino group with isocyanates or isothiocyanates provides access to a wide range of urea and thiourea derivatives. These functional groups are known to participate in hydrogen bonding interactions, which is often a key feature in the design of kinase inhibitors. acs.orgnih.gov For instance, diaryl ureas have been synthesized by reacting 3-aminoindazoles with appropriate isocyanates, leading to potent receptor tyrosine kinase inhibitors. acs.org

Table 3: Functionalization of the 3-Amino Group

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Acylation | Chloroacetic anhydride, Na₂CO₃, rt | 2-chloro-N-(indazol-3-yl)acetamide | nih.gov |

| Urea Formation | N,N'-diaryl urea moiety at C4 | N,N'-diaryl urea derivatives | acs.org |

| Urea Formation | N-(3-aminophenyl)-N′-phenylurea | 3-[3-({4-[(1H-Indazol-5-yl)amino]pyrimidin-2-yl}amino)phenyl]-1-phenylurea | nih.gov |

Halogenation and Subsequent Cross-Coupling for Further Functionalization

As mentioned previously, a powerful strategy for functionalizing the indazole scaffold involves the use of a halogenated precursor. The synthesis of many complex indazole derivatives begins with a molecule like 5-bromo-2-fluorobenzonitrile. nih.gov This starting material is first converted to 5-bromo-1H-indazol-3-amine. The bromine atom then serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, mdpi.comnih.gov Heck, and Buchwald-Hartwig reactions. This allows for the introduction of a vast array of carbon-based (alkyl, aryl) and heteroatom-based (N, O) substituents at the 5-position, creating large libraries of compounds for screening and optimization.

Chemical Reactivity and Transformation Pathways

The inherent reactivity of this compound is dictated by its aromatic, electron-rich heterocyclic system and the presence of the nucleophilic amino group.

Oxidation Reactions

The oxidation of this compound is not extensively documented in the literature. However, based on the reactivity of related structures, certain transformations can be anticipated. The indazole ring itself is relatively stable to oxidation, but the amino group can be susceptible. Strong oxidizing agents could potentially lead to the formation of nitroso or nitro derivatives, or even lead to complex oxidative coupling and polymerization products. In some synthetic routes leading to indazoles, oxidative cyclization of 2-amino-Nˊ-arylbenzimidamide intermediates is a key step, highlighting the role of oxidation in the formation, rather than the transformation, of the indazole ring. researchgate.net The hydroxyl group of related indazol-3-ol compounds can be oxidized to form quinone-like structures, but this reactivity is specific to the hydroxyl functionality.

Reduction Reactions

The this compound scaffold is generally stable under standard reduction conditions. The aromatic phenyl and indazole rings are resistant to catalytic hydrogenation unless under harsh conditions. The amino group is already in its most reduced state.

Conversely, reduction reactions are fundamental to the synthesis of the parent compound itself. A common synthetic pathway involves the cyclization of a precursor to form a nitro-indazole, such as 5-nitro-1-phenyl-1H-indazol-3-amine. vulcanchem.com The nitro group is then subsequently reduced to the target 3-amino group. sci-hub.se This reduction is typically achieved using reagents like iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation with a palladium catalyst, which selectively reduces the nitro group without affecting the indazole ring. sci-hub.se

Substitution Reactions

The indazole core, a fused benzene (B151609) and pyrazole ring system, is susceptible to various substitution reactions. The reactivity of the this compound scaffold is influenced by the electronic properties of its constituent functional groups. The amine group at the C-3 position and the phenyl group at C-5 direct the regioselectivity of these transformations.

Electrophilic Substitution: The indazole ring system can undergo electrophilic substitution reactions such as nitration or halogenation. For analogous indazole compounds, like 2-(5-Methyl-1H-indazol-3-yl)ethanamine, electrophilic substitution is reported to occur preferentially at the 6-position due to the activating effects of the existing substituents. vulcanchem.com While specific studies on the direct electrophilic substitution of this compound are not detailed, the general reactivity pattern of indazoles suggests that incoming electrophiles would likely be directed to the electron-rich positions of the benzene portion of the core. vulcanchem.com

Nucleophilic Substitution: Nucleophilic substitution reactions are also a key feature of indazole chemistry. For instance, derivatives of the indazole core can be functionalized through reactions with various nucleophiles. In a related synthesis, 3-chloro-5-nitro-N-phenyl-1H-indazole-1-carboxamide was shown to react with a range of aniline (B41778) derivatives, where the aniline acts as a nucleophile, displacing the chloro group at the C-3 position. researchgate.net This highlights the potential for the indazole scaffold to undergo nucleophilic substitution, particularly when a suitable leaving group is present on the ring.

Table 1: Examples of Substitution Reactions on the Indazole Core Note: This table presents examples of substitution reactions on related indazole structures to illustrate the general reactivity.

| Reaction Type | Substrate | Reagent(s) | Position of Substitution | Product Type | Reference |

|---|---|---|---|---|---|

| Electrophilic Substitution | 2-(5-Methyl-1H-indazol-3-yl)ethanamine | Bromine or Nitrating agents | C-6 | 6-bromo or 6-nitro derivative | vulcanchem.com |

| Nucleophilic Aromatic Substitution | 3-chloro-5-nitro-N-phenyl-1H-indazole-1-carboxamide | Aniline derivatives | C-3 | 3-anilino-indazole derivatives | researchgate.net |

Acylation Reactions

The primary amine group at the C-3 position of this compound is a prime site for acylation. This reaction is a fundamental transformation used to introduce amide functionalities, which can significantly alter the compound's chemical and biological properties. nih.gov The 1H-indazole-3-amide framework is recognized as a critical component for enhancing the activity of various compounds in medicinal chemistry. nih.gov

In a representative synthetic pathway, this compound, itself formed from a Suzuki coupling reaction between 5-bromo-1H-indazol-3-amine and a phenylboronic acid ester, is subjected to acylation. nih.gov The reaction with an acylating agent, such as chloroacetic anhydride, proceeds under alkaline conditions to yield the corresponding N-(5-phenyl-1H-indazol-3-yl)acetamide derivative. nih.govresearchgate.net This transformation serves as a crucial step for building more complex molecules, for example, by creating a point of attachment for other functional groups like thiophenols or piperazines. nih.gov

Table 2: Acylation of 3-Amino-5-Phenyl-Indazole Derivatives

| Reactant | Acylating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| This compound (and derivatives) | Chloroacetic anhydride | Alkaline conditions | 2-chloro-N-(5-phenyl-1H-indazol-3-yl)acetamide (and derivatives) | nih.govresearchgate.net |

This acylation strategy demonstrates the utility of the 3-amino group as a synthetic handle for derivatization, enabling the construction of a diverse library of indazole-based compounds. nih.gov

Impact of Positional Isomerism and Substituent Nature on Biological Activity

The biological activity of this compound derivatives is highly sensitive to the positioning and chemical nature of various substituents on the indazole core and the phenyl ring.

The C-5 position of the indazole ring, where the phenyl group is attached, is a critical determinant of biological activity. Modifications to this phenyl ring have been extensively explored to enhance potency. For instance, in the context of fibroblast growth factor receptor 1 (FGFR1) inhibitors, altering the substituent on the C-5 phenyl ring significantly influences inhibitory activity. rsc.org Studies have shown that replacing a 3-methoxyphenyl (B12655295) group with larger alkoxy groups like 3-ethoxyphenyl and 3-isopropoxyphenyl can lead to an increase in potency. rsc.org The introduction of a fluorine atom to the phenyl ring has also been shown to remarkably improve activity. rsc.org

In another study focusing on antitumor activity, the nature of the substituent at the C-5 position of the indazole ring had a significant effect on the anti-proliferative activity against various cancer cell lines. nih.gov For example, against the Hep-G2 cell line, a 3,5-difluoro substituent on the phenyl ring showed greater potency compared to a 4-fluoro or 3-fluoro substituent. nih.gov This highlights the importance of the position and number of fluorine atoms for activity. Furthermore, when the 3-fluorophenyl group at the C-5 position was replaced by a 4-methoxyphenyl (B3050149) or a 3,4-dichlorophenyl group, the inhibitory activity against the K562 cell line decreased, indicating that a 3-fluorophenyl substituent is favorable for this specific activity. mdpi.com The introduction of different substituted aromatic groups at the C-5 position through methods like the Suzuki coupling has been a key strategy to explore a wider range of biological targets and improve activity. nih.gov

| Compound Series | C-5 Phenyl Substituent | Target | Observed Effect on Potency | Reference |

|---|---|---|---|---|

| FGFR1 Inhibitors | 3-ethoxyphenyl | FGFR1 | Increased potency vs. 3-methoxyphenyl | rsc.org |

| FGFR1 Inhibitors | 3-isopropoxyphenyl | FGFR1 | Increased potency vs. 3-methoxyphenyl | rsc.org |

| FGFR1 Inhibitors | 3-methoxyphenyl with additional fluorine | FGFR1 | Remarkable improvement in activity | rsc.org |

| Antitumor Agents | 3,5-difluorophenyl | Hep-G2 cells | Higher potency than mono-fluoro substituents | nih.gov |

| Antitumor Agents | 4-methoxyphenyl | K562 cells | Decreased activity vs. 3-fluorophenyl | mdpi.com |

| Antitumor Agents | 3,4-dichlorophenyl | K562 cells | Decreased activity vs. 3-fluorophenyl | mdpi.com |

The indazole ring possesses two nitrogen atoms, N-1 and N-2, which can be substituted, leading to two different regioisomers. The position of this substitution significantly affects the electronic properties and, consequently, the biological activity of the molecule. Generally, N-1 substituted indazoles are thermodynamically more stable, while N-2 isomers are often kinetically favored during synthesis. researchgate.netnih.gov This difference in stability and electronic distribution between the two isomers is a key factor in their differing biological profiles. arabjchem.org

For instance, in the development of certain biologically active compounds, it was found that substituted benzyl (B1604629) groups at the N-1 position were essential for specific activities, while the corresponding 2-benzyl isomer showed no activity. austinpublishinggroup.com The regioselectivity of N-alkylation can be influenced by reaction conditions, such as the base and solvent used, as well as by electronic and steric effects. researchgate.net Spectroscopic techniques like NMR are crucial for distinguishing between the N-1 and N-2 isomers due to their different spectral characteristics. nih.gov

The 3-amino group of the this compound core is a key functional group that often participates in crucial interactions with biological targets, such as forming hydrogen bonds. nih.gov Modifications at this position can significantly modulate the compound's biological activity. For example, derivatization of the 3-amino group, such as through acetylation or alkylation, has been shown to enhance solubility and bioactivity. vulcanchem.com

In the context of developing potent inhibitors, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, capable of interacting with the hinge region of kinases. mdpi.comresearchgate.net For instance, in the design of BCR-ABL inhibitors, modifications to the amide linked to the 3-amino group, including the direction of the amide bond, were found to contribute significantly to the inhibitory potency. semanticscholar.org Introducing moieties like mercapto acetamide (B32628) or piperazine acetamide at the C-3 position has been explored as a strategy to enhance antitumor activity and improve pharmacokinetic properties like solubility. nih.gov Research on 3-aminoindazole derivatives has led to the discovery of potent inhibitors of various kinases, including anaplastic lymphoma kinase (ALK). mdpi.comnih.gov

Investigation of N-1 and N-2 Substitutions on the Indazole Nitrogen Atoms

Stereochemical Considerations in Functionalized Derivatives

When functionalization of this compound derivatives introduces chiral centers, the stereochemistry of the molecule can have a profound impact on its biological activity. For synthetic cannabinoid receptor agonists with an indazole-3-carboxamide core, the (S)-enantiomers are considerably more potent than the corresponding (R)-enantiomers at both CB1 and CB2 receptors. frontiersin.org The difference in potency between enantiomers can be substantial, with the (S)-enantiomer of one compound being over 100 times more potent than the (R)-enantiomer at the CB1 receptor. frontiersin.org This highlights the critical importance of stereochemistry in the interaction between the ligand and its receptor. The development of chiral separation methods, such as HPLC, is essential for isolating and evaluating the individual enantiomers. frontiersin.org

Pharmacophore Elucidation and Identification of Key Structural Elements for Target Engagement

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to interact with a specific biological target. For indazole derivatives, pharmacophore models have been developed to understand the key structural elements for target engagement, particularly for kinase inhibitors. japsonline.compreprints.org

Docking studies and SAR analyses have revealed several key features for the activity of this compound derivatives as kinase inhibitors. nih.gov These include:

The 1H-indazole-3-amine moiety: This group often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. nih.govresearchgate.net For example, in FGFR1, the NH of the indazole ring and the 3-amino group can form hydrogen bonds with amino acid residues like Ala564 and Glu562. rsc.orgnih.gov

The C-5 phenyl ring: This group typically occupies a hydrophobic pocket in the ATP-binding site. rsc.org Substituents on this ring can modulate potency by optimizing hydrophobic interactions.

| Structural Element | Role in Target Engagement | Example Interaction | Reference |

|---|---|---|---|

| 1H-Indazole-3-amine | Hinge-binding | Hydrogen bonds with Ala564 and Glu562 in FGFR1 | rsc.orgnih.gov |

| C-5 Phenyl Ring | Hydrophobic interactions | Occupies hydrophobic cavity | rsc.org |

| Substituents on Phenyl Ring | Enhance potency | Ethoxy and isopropoxy groups fill hydrophobic cavity | rsc.org |

| Other Functional Groups | Additional interactions | Methoxy oxygen forms hydrogen bond with Asp641 in FGFR1 | nih.gov |

Investigations into Biological Activities and Potential Applications of 5 Phenyl 1h Indazol 3 Amine Derivatives

Broad Spectrum Biological Activities Associated with the Indazole Scaffold

The indazole nucleus is a versatile scaffold that has been incorporated into numerous compounds exhibiting a wide range of pharmacological activities. mdpi.combenthamdirect.com These activities include anti-inflammatory, anti-cancer, antibacterial, antifungal, and anti-HIV properties. mdpi.comnih.gov The therapeutic potential of indazole derivatives is highlighted by the existence of several FDA-approved drugs containing this motif, such as the anti-cancer agents niraparib (B1663559) and pazopanib. mdpi.comrsc.org The diverse biological effects of indazole-based compounds underscore their importance as a privileged structure in drug discovery. benthamdirect.comnih.gov

Enzyme Inhibition Studies

Derivatives of 5-phenyl-1H-indazol-3-amine have been the subject of extensive research as inhibitors of various enzymes, playing crucial roles in different pathological conditions.

Inhibition of Other Enzymatic Targets

The inhibitory activity of this compound derivatives extends beyond protein kinases to other classes of enzymes.

IDO1: Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a role in immune suppression, particularly in the tumor microenvironment. nih.govnih.gov The 1H-indazole structure has been identified as a novel pharmacophore with potent IDO1 inhibitory activity. mdpi.com The interaction of the 1H-indazole motif with the heme iron and hydrophobic pockets of the enzyme is crucial for its inhibitory effect. mdpi.com

5-lipoxygenase: 5-lipoxygenase is an enzyme involved in the inflammatory pathway. Some novel indazole derivatives have been shown to be potent inhibitors of 5-lipoxygenase, with one compound exhibiting an IC₅₀ of 80 µM. researchgate.net

DNA gyrase: DNA gyrase is a bacterial enzyme essential for DNA replication and a target for antibacterial agents. researchgate.net Computational studies have explored the inhibitory potential of novel indazole derivatives against bacterial DNA gyrase. researchgate.net

Table 3: Inhibition of Other Enzymes by Indazole Derivatives

| Enzyme Target | Derivative Type | Key Findings | IC₅₀ Value |

|---|---|---|---|

| IDO1 | 1H-indazole derivatives | Novel pharmacophore with potent inhibitory activity. | Data not specified |

| 5-lipoxygenase | Novel indazole derivatives | Potent inhibition of the enzyme. | 80 µM |

Anti-proliferative Activity in Cancer Cell Lines

Consistent with their ability to inhibit key enzymes involved in cell growth and proliferation, many this compound derivatives exhibit significant anti-proliferative activity against a variety of cancer cell lines.

A series of indazole derivatives demonstrated potent growth inhibitory activity against several cancer cell lines with IC₅₀ values ranging from 0.23 to 1.15 µM. rsc.org

One 1H-indazol-3-amine derivative, which was a potent Bcr-Abl inhibitor, also inhibited the K562 leukemia cancer cell line with an IC₅₀ value of 6.50 µM. mdpi.com

Another derivative, a potent FGFR1 inhibitor, showed anti-proliferative activity with an IC₅₀ of 642.1 nM, which was further improved to 40.5 nM in an optimized compound. mdpi.com

A series of newly synthesized 1H-indazole derivatives were evaluated against a panel of human cancer cell lines including K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (hepatoma). nih.govresearchgate.net One compound, 6o , showed a promising inhibitory effect against the K562 cell line with an IC₅₀ value of 5.15 µM and exhibited good selectivity over normal cells. nih.govresearchgate.net

In another study, N3-acyl-N5-aryl-3,5-diaminoindazole analogues were synthesized and evaluated for their anti-proliferative activities against various human cancer cell lines, including head and neck cancer cell lines. nih.gov Specific compounds showed selectivity for certain cancer cell lines. nih.gov

Table 4: Anti-proliferative Activity of this compound Derivatives in Cancer Cell Lines

| Derivative | Cancer Cell Line(s) | Key Findings | IC₅₀ Values |

|---|---|---|---|

| Indazole derivative | Various | Potent growth inhibitory activity | 0.23–1.15 µM |

| Bcr-Abl inhibitor | K562 (Leukemia) | Inhibition of leukemia cell proliferation | 6.50 µM |

| FGFR1 inhibitor | Not specified | Potent anti-proliferative activity | 40.5 nM |

| Compound 6o | K562 (Leukemia) | Promising inhibitory effect and selectivity | 5.15 µM |

Efficacy Across Diverse Cancer Cell Line Models

Derivatives of this compound have demonstrated significant antiproliferative activity against a broad spectrum of human cancer cell lines. This activity is often attributed to the inhibition of key enzymes involved in cancer progression, such as protein kinases.

Research has shown that these compounds are effective in various cancer models. For instance, a series of 3-(pyrrolopyridin-2-yl)indazole derivatives displayed vigorous potency against the HL60 (promyelocytic leukemia), KB (nasopharyngeal carcinoma), SMMC-7721 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and A549 (lung carcinoma) cell lines. mdpi.com Notably, all tested compounds in this series exhibited potent activity against the HL60 cell line, with IC₅₀ values in the single-digit nanomolar range. mdpi.com One review highlighted a specific indazole derivative, compound 12, which showed remarkable nanomolar IC₅₀ values against HL60 (8.3 nM) and HCT-116 (1.3 nM). researchgate.net

In the context of leukemia, certain 1H-indazol-3-amine derivatives have been evaluated for their activity against Bcr-Abl, a tyrosine kinase implicated in chronic myeloid leukemia. mdpi.com One such derivative, compound 89, was a potent inhibitor of K562 leukemia cells, showing an IC₅₀ value of 6.50 μM. mdpi.com Another study synthesized a series of indazole derivatives, with compound 6o showing a promising inhibitory effect against the K562 cell line (IC₅₀ = 5.15 µM) while exhibiting lower toxicity to normal human embryonic kidney cells. nih.gov Furthermore, 1H-indazol-3-amine derivatives have been developed as inhibitors of fibroblast growth factor receptors (FGFR1 and FGFR2). nih.gov A derivative, compound 27a, demonstrated cellular potency against the KG1 (myeloblast) and SNU (gastric carcinoma) cell lines with IC₅₀ values of 25.3 nM and 77.4 nM, respectively. nih.gov

Studies on pyrazole (B372694) derivatives, a closely related class of compounds, have shown efficacy against melanoma cell lines. One compound exhibited high antiproliferative activity against WM266.4 and A375 melanoma cells, with IC₅₀ values of 1.50 μM and 1.32 μM, respectively. researchgate.net Other research has focused on hepatocellular carcinoma, with derivatives showing activity against cell lines such as PLC/PRF/5 and Hep-G2 . nih.govresearchgate.net

| Derivative/Compound | Cancer Cell Line | Activity (IC₅₀) | Source(s) |

| Compound 12 | HL60 (Leukemia) | 8.3 nM | researchgate.net |

| Compound 12 | HCT-116 (Colorectal) | 1.3 nM | researchgate.net |

| Compound 6o | K562 (Leukemia) | 5.15 µM | nih.gov |

| Compound 89 | K562 (Leukemia) | 6.50 µM | mdpi.com |

| Compound 27a | KG1 (Myeloblast) | 25.3 nM | nih.gov |

| Compound 27a | SNU (Gastric) | 77.4 nM | nih.gov |

| Pyrazole Derivative | WM266.4 (Melanoma) | 1.50 µM | researchgate.net |

| Pyrazole Derivative | A375 (Melanoma) | 1.32 µM | researchgate.net |

| Multiple Derivatives | A549, SMMC-7721, KB | Active | mdpi.comresearchgate.net |

Anti-angiogenic Potential

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several derivatives of 1H-indazole-3-amine have been identified as potent anti-angiogenic agents, primarily through the inhibition of receptor tyrosine kinases (RTKs) like VEGFR-2, Tie-2, and EphB4, which are essential for angiogenesis. researchgate.netresearchgate.net

One diaryl thiourea (B124793) derivative containing a 1H-indazole-3-amine scaffold (compound 133) displayed potent inhibition of multiple RTKs with IC₅₀ values of 3.45 nM for VEGFR-2, 2.13 nM for Tie-2, and 4.71 nM for EphB4. researchgate.net This compound also inhibited the viability of human umbilical vein endothelial cells (HUVECs), further confirming its anti-angiogenic properties. researchgate.net The 1H-indazole-3-amine structure is considered a promising hinge-binding group for developing such multi-target inhibitors. researchgate.net Additionally, indazole-pyrimidine based derivatives have been designed as potent inhibitors of VEGFR kinase, targeting the cell cycle and angiogenesis simultaneously. mdpi.com

Antimicrobial Activity (Antibacterial, Antifungal)

The indazole scaffold is present in compounds showing a broad spectrum of antimicrobial activities. researchgate.net Specific derivatives of this compound have been synthesized and evaluated for their efficacy against various bacterial and fungal pathogens.

A study focusing on a novel series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives reported significant antibacterial and antifungal activities. mdpi.com Within this series, N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl)-2-nitrobenzenesulfonamide showed the highest antibacterial activity, while N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl)-4-methoxybenzenesulfonamide demonstrated excellent antifungal potential. mdpi.com Another research effort synthesized multi-substituted 4,5,6,7-tetrahydro-1H-indazole derivatives and tested them against bacterial strains. nih.gov Compounds designated 5A, 5D, and 5F exhibited excellent antibacterial activity against S. aureus, Bacillus subtilis, and E. coli. nih.gov The 3-phenyl-1H-indazole scaffold is also being explored for the development of new agents against fungal pathogens like Candida albicans and Candida glabrata. mdpi.com

| Derivative Class | Activity Type | Target Organisms | Source(s) |

| 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamides | Antibacterial & Antifungal | Gram-positive and Gram-negative bacteria, Fungi | mdpi.comresearchgate.net |

| 4,5,6,7-tetrahydro-1H-indazole derivatives (5A, 5D, 5F) | Antibacterial | S. aureus, B. subtilis, E. coli | nih.gov |

| 3-phenyl-1H-indazole derivatives | Antifungal | Candida albicans, Candida glabrata | mdpi.com |

Anti-inflammatory Properties

Indazole-containing compounds have long been recognized for their anti-inflammatory effects, with Bendazac and Benzydamine being two commercially available anti-inflammatory drugs built on this scaffold. researchgate.net Research into newer derivatives continues to uncover potent anti-inflammatory properties.

A series of N(2)-arylindazol-3(2H)-ones were synthesized and assessed for their ability to inhibit nitric oxide production in macrophage cells, a key process in inflammation. google.com Several of these compounds exhibited significant anti-inflammatory effects with low cellular toxicity. google.com The mechanism of action for many anti-inflammatory indazole derivatives involves the inhibition of enzymes like cyclooxygenase-2 (COX-2). researchgate.net

Antioxidant Capacity

Some derivatives of this compound have been shown to possess significant antioxidant properties. A series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives were evaluated using DPPH and ABTS assays, which measure a compound's ability to scavenge free radicals. mdpi.com The compounds demonstrated notable antioxidant potential, with DPPH IC₅₀ values ranging from 0.105 to 0.513 μmol/mL and ABTS IC₅₀ values from 0.124 to 0.538 μmol/mL. mdpi.comresearchgate.net One specific derivative, N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl)-2-nitrobenzenesulfonamide, exhibited the most significant antioxidant activity in the study. mdpi.com

Neurobiological Activity in Preclinical Models

The indazole scaffold is a privileged structure for developing CNS-active drugs. Derivatives have shown potential in preclinical models for various neurological disorders, including depression. This activity is often linked to the inhibition of enzymes such as monoamine oxidase (MAO), a key target for antidepressant medications.

Beyond MAO inhibition, indazole derivatives have been developed for other neurobiological targets. For example, a potent and CNS-penetrant M5 positive allosteric modulator (PAM), ML380, was developed from an indazolylsulfonamide scaffold. This compound, 1-((1H-indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide, represents a tool for studying the M5 muscarinic acetylcholine (B1216132) receptor. Other research has produced indazole derivatives with high affinity and selectivity for the D3 dopamine (B1211576) receptor, a target relevant to several neurological and psychiatric conditions. Furthermore, indazole compounds are being investigated for treating neurological conditions linked to the overexpression of the DYRK1A kinase.

Molecular Mechanisms and Target Identification

Elucidation of the Mechanism of Action at the Molecular and Cellular Level

The mechanism of action for 5-phenyl-1H-indazol-3-amine and its related derivatives is primarily centered on their ability to interact with key cellular proteins, particularly protein kinases. The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding fragment," allowing it to anchor within the ATP-binding site of various kinases. mdpi.com This interaction is fundamental to its activity, as kinases are crucial enzymes that regulate a majority of signal transduction pathways controlling cell growth, metabolism, and differentiation. tandfonline.com

At the cellular level, the inhibition of these key kinases by indazole derivatives leads to significant downstream effects. For instance, derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines. researchgate.net One study on a derivative of 1H-indazole-3-amine, compound 6o , demonstrated its ability to induce apoptosis in chronic myeloid leukemia (K562) cells. researchgate.net This was confirmed through assays that showed an increase in late apoptotic cells in a concentration-dependent manner. researchgate.net Furthermore, these compounds can exhibit selectivity, showing more potent effects on cancer cells compared to normal cells. mdpi.comresearchgate.net The introduction of different substituted aromatic groups at the C-5 position, as seen in this compound, is a strategic approach to enhance interaction with kinase targets and improve activity. mdpi.com

Identification of Specific Biological Targets and Pathways

The versatility of the indazole scaffold allows its derivatives to interact with a wide range of biological targets, many of which are implicated in cancer and inflammatory diseases.

Key Biological Targets:

Receptor Tyrosine Kinases (RTKs): The 1H-indazole-3-amine moiety serves as a promising hinge-binding group for multi-target inhibitors of RTKs essential for angiogenesis (the formation of new blood vessels) and tumorigenesis. researchgate.net These include:

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis. researchgate.net

Tie-2 and EphB4: Also involved in the development of blood vessels. researchgate.net

Fibroblast Growth Factor Receptors (FGFRs): A family of RTKs (FGFR1-4) whose deregulation is implicated in various cancers. tandfonline.commdpi.com Derivatives of 1H-indazol-3-amine have been developed as potent FGFR1 inhibitors. tandfonline.commdpi.com

c-Kit: A proto-oncogenic receptor tyrosine kinase. researchgate.net

Anaplastic Lymphoma Kinase (ALK): A target in certain types of cancers. The derivative Entrectinib shows high activity against ALK. mdpi.com

Non-Receptor Tyrosine Kinases:

Bcr-Abl: A fusion protein associated with chronic myeloid leukemia. 1H-indazol-3-amine derivatives have been synthesized that show potent inhibition of both wild-type and mutant Bcr-Abl. mdpi.com

Janus Kinase 2 (JAK2): A tyrosine kinase involved in cytokine signaling pathways. This compound itself has been identified in the fragment-based discovery of JAK2 inhibitors. nih.gov

Other Kinases:

Pim Kinases (Pim-1, -2, -3): Serine/threonine kinases that are targets in oncology. mdpi.com

Tyrosine Threonine Kinase (TTK): A key regulator of the mitotic checkpoint. mdpi.com

Other Proteins and Pathways:

p53/MDM2 Pathway: This pathway is crucial for tumor suppression. Derivatives of 1H-indazole-3-amine have been shown to modulate this pathway. researchgate.net

Indoleamine 2,3-dioxygenase 1 (IDO1): An enzyme that plays a role in immune evasion in cancer. Inhibition of IDO1 can lead to the suppression of MDM2 and restoration of p53 function. nih.gov

The table below summarizes the inhibitory activity of selected indazole derivatives against various cancer cell lines.

| Compound | Target Cell Line | Cancer Type | IC₅₀ (µM) |

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 researchgate.net |

| Compound 6o | HEK-293 (Normal Cell) | - | 33.2 researchgate.net |

| Compound 5k | Hep-G2 | Hepatoma | 3.32 mdpi.com |

| Compound 89 | K562 | Chronic Myeloid Leukemia | 6.50 mdpi.com |

| 5-Amino-1H-indazol-3-ol | Hep-G2 | Hepatoma | 12.5 |

| 5-Amino-1H-indazol-3-ol | MCF-7 | Breast Cancer | 15.0 |

| 5-Amino-1H-indazol-3-ol | A549 | Lung Cancer | 20.0 |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Binding Mode Analysis (e.g., Hydrogen Bonding Interactions, Hydrophobic Contacts, Electrostatic Interactions)

The therapeutic efficacy of this compound derivatives is rooted in their specific molecular interactions with their biological targets. The 1H-indazole-3-amine structure is particularly effective as a hinge-binding fragment for kinases. mdpi.com This region of the kinase is crucial for anchoring ATP, and by occupying this site, the inhibitors prevent the kinase from performing its function.

Docking studies and molecular dynamics simulations have provided detailed insights into these binding modes:

Hydrogen Bonding: The amino group at position 3 and the nitrogen atoms within the indazole ring are key players in forming hydrogen bonds. vulcanchem.com In many kinase-inhibitor complexes, the 1H-indazole-3-amine moiety forms critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine (B156593) part of ATP. mdpi.com

Hydrophobic Contacts: The phenyl group at position 5 extends into a hydrophobic pocket within the binding site, contributing significantly to the binding affinity. vulcanchem.com The nature and substitution pattern of this aromatic ring can be modified to optimize these hydrophobic interactions and enhance potency and selectivity. mdpi.comnih.gov

For example, docking studies of a potent Bcr-Abl inhibitor, compound 89 , indicated that it binds to the kinase in a manner similar to the established drug Imatinib, highlighting the effectiveness of the indazole scaffold in occupying the required binding pockets. mdpi.com

Differentiation Between Allosteric Modulation and Active Site Inhibition

The primary mechanism of action for this compound and its derivatives, particularly in the context of kinase inhibition, is active site inhibition . This is strongly supported by evidence that the 1H-indazole-3-amine core acts as a hinge-binding fragment. mdpi.com The hinge region is a conserved feature of the ATP-binding pocket, which is the active site of protein kinases. By competing with ATP for this site, these compounds act as competitive inhibitors.

In contrast, allosteric modulation involves an effector molecule binding to a site topographically distinct from the active site (the allosteric site). taylorandfrancis.com This binding induces a conformational change in the protein that alters the activity of the active site. taylorandfrancis.com While allosteric modulation is a valuable strategy for achieving inhibitor selectivity, the available research on this compound derivatives predominantly points towards direct binding and inhibition at the ATP-competitive active site. mdpi.commdpi.com

Modulation of Intracellular Signaling Pathways (e.g., Apoptosis Induction, Cell Cycle Arrest, p53/MDM2 Pathway Regulation, IDO1 Protein Expression Inhibition)

By inhibiting key protein targets, this compound derivatives can profoundly modulate critical intracellular signaling pathways, leading to anticancer effects.

Apoptosis Induction: Inhibition of pro-survival kinases by these compounds can trigger the intrinsic apoptotic pathway. One study showed that a derivative, compound 6o , induced apoptosis in K562 cells, which was associated with the inhibition of Bcl-2 family members. researchgate.net The Bcl-2 family of proteins are key regulators of apoptosis. researchgate.net

Cell Cycle Arrest: The tumor suppressor protein p53 is a master regulator of the cell cycle, capable of inducing arrest at the G1 or G2/M phase to allow for DNA repair or to initiate apoptosis. nih.govjbr-pub.org.cn Derivatives of 1H-indazole-3-amine have been shown to cause cell cycle arrest. researchgate.net For example, compound 6o was observed to arrest K562 cells in the G2/M phase in a concentration-dependent manner. researchgate.net This effect is often mediated by the p53 pathway. nih.gov

p53/MDM2 Pathway Regulation: The p53 protein is negatively regulated by Murine Double Minute 2 (MDM2), an E3 ubiquitin ligase that targets p53 for degradation. jbr-pub.org.cnmdpi.com Disrupting the p53-MDM2 interaction is a key therapeutic strategy to reactivate p53's tumor-suppressive functions. jbr-pub.org.cn Research has confirmed that 1H-indazole-3-amine derivatives can modulate the p53/MDM2 pathway. researchgate.net Treatment of cancer cells with compound 6o resulted in an upregulation of p53 and a downregulation of MDM2 protein expression, indicating that the compound interferes with this critical regulatory axis. researchgate.net

IDO1 Protein Expression Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that contributes to tumor immune evasion. nih.gov Recent studies have uncovered a link between IDO1 and the p53 pathway. Mechanistically, the inhibition of IDO1 can lead to a decrease in MDM2 expression, which in turn restores p53 levels and function, resulting in cell cycle arrest and apoptosis. nih.gov While direct inhibition of IDO1 by this compound has not been explicitly detailed, the modulation of the downstream p53/MDM2 pathway by its derivatives suggests a potential area for future investigation. researchgate.netnih.gov

Computational Chemistry and Modeling Approaches

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. This method is instrumental in understanding the binding mode of potential drugs and in screening large libraries of compounds for potential binders.

The 1H-indazole-3-amine scaffold, a core component of 5-phenyl-1H-indazol-3-amine, is recognized as an effective "hinge-binding" fragment, capable of forming key interactions with the hinge region of protein kinases. mdpi.com This property has been exploited in the design of numerous kinase inhibitors. For instance, this compound itself was identified as part of a fragment-based discovery effort targeting Tyrosine-protein kinase JAK2. drugbank.comnih.gov

Docking studies on various indazole derivatives have revealed detailed interaction patterns. These studies often show a combination of hydrogen bonds, hydrophobic contacts, and electrostatic forces contributing to the binding affinity. worldscientific.comworldscientific.com For example, in studies of 1H-indazol-3-amine derivatives targeting Bcr-Abl kinase, docking simulations showed a binding mode similar to that of the established inhibitor Imatinib. nih.gov Similarly, docking of indazole-based diarylurea derivatives into the c-kit protein structure has been used to guide their design. researchgate.net

| Indazole Derivative Type | Protein Target | Key Findings from Docking | Reference |

|---|---|---|---|

| This compound | Tyrosine-protein kinase JAK2 | Identified as a fragment binder to the ATP-binding site. | drugbank.comnih.gov |

| 1H-indazol-3-amine derivatives | Bcr-Abl Kinase | Predicted binding mode similar to the inhibitor Imatinib. | nih.gov |

| Diaryl thiourea (B124793) with 1H-indazole-3-amine | VEGFR-2, TIE-2, EphB4 | Identified as a promising hinge binding group for multi-target inhibitors. | researchgate.net |

| 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives | Target Enzymes (e.g., DNA gyrase) | Revealed robust binding interactions involving hydrophobic contacts, electrostatic forces, and hydrogen bonds. | researchgate.netdntb.gov.ua |

Following molecular docking, it is crucial to assess the stability of the predicted protein-ligand complex. This is often achieved through more computationally intensive methods like molecular dynamics simulations. These simulations model the movement of atoms in the complex over time, providing insights into the durability of the interactions predicted by docking. Studies on various indazole derivatives consistently use this approach to validate docking results. worldscientific.comworldscientific.comresearchgate.netresearchgate.net The stability of the complex is a key indicator of the ligand's potential efficacy, with stable and robust binding suggesting a more promising candidate for further development. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding events of a ligand within a protein's active site. For the indazole scaffold, MD simulations have been employed to confirm the stability of the ligand-protein complexes predicted by docking.

In studies involving 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, MD simulations demonstrated consistent and robust binding of the most potent compounds within the target protein's binding site. worldscientific.comworldscientific.comresearchgate.net Similarly, when a leishmaniasis drug candidate containing an indazole core was studied, MD simulations showed the complex remained in good equilibrium, with a root-mean-square deviation (RMSD) of approximately 1–3 Å, indicating a stable interaction. researchgate.net In another example, MD simulations of indazole-sulfonamide derivatives bound to JAK3 and ROCK1 kinases were used to demonstrate the significant stability of the ligand-kinase complexes. mdpi.com These simulations are vital for understanding the structural and intermolecular affinity in a more biologically relevant, dynamic environment. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

For indazole derivatives, QSAR models have been successfully developed to predict their anticancer activity. In one study focusing on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors, a 2D-QSAR model was generated using the multiple linear regression (MLR) method. researchgate.net This model exhibited a high correlation coefficient (r²) of 0.9512 and strong internal and external cross-validation coefficients, indicating its predictive power. researchgate.net Another QSAR analysis on pyrimidine (B1678525) derivatives, including some with a 1H-indazole moiety, identified lipophilicity as a key factor driving anti-malarial activity. nih.gov These models are valuable for predicting the activity of newly designed compounds before their synthesis, thus prioritizing the most promising candidates.

| Indazole Series | Target/Activity | QSAR Model Type | Key Finding/Model Performance | Reference |

|---|---|---|---|---|

| Indazole derivatives (109 compounds) | TTK Inhibition (Anticancer) | 2D-QSAR (MLR) | High correlation coefficient (r² = 0.9512) and good predictive ability. | researchgate.netgrowingscience.com |

| Phenylurea substituted 2,4-diamino-pyrimidines (with 1H-indazole) | Anti-malarial (Pf 3D7) | QSAR Analysis | Lipophilicity identified as a key driver of improved activity. | nih.gov |

Virtual Screening and Scaffold-Based Drug Design Strategies

The this compound structure is a prime example of a molecular scaffold used in drug design. Scaffold-based strategies leverage a known active core structure to design new derivatives with improved properties. The 3-aminoindazole moiety, for instance, has been successfully used as a template for designing multi-targeted receptor tyrosine kinase (RTK) inhibitors. acs.org

Virtual screening is a computational technique used to search large databases of small molecules to identify those that are most likely to bind to a drug target. This can be done using the structure of the receptor (structure-based) or using the properties of known active ligands (ligand-based). A ligand-based approach, such as pharmacophore modeling, was used to screen the ZINC database for novel EGFR inhibitors, starting from the structure of a known potent inhibitor. mdpi.com The fragment-based discovery of this compound as a JAK2 inhibitor is another powerful example of a screening strategy that identifies smaller molecular fragments that can then be grown or combined to produce a lead compound. drugbank.com

Analytical and Spectroscopic Characterization Methodologies for 5 Phenyl 1h Indazol 3 Amine and Its Derivatives

Spectroscopic Confirmation of Chemical Structure

Spectroscopic methods are fundamental in the structural elucidation of indazole derivatives, providing detailed information about the molecular framework and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, NOESY NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of 5-phenyl-1H-indazol-3-amine and its analogues. researchgate.net

¹H NMR: Proton NMR spectra provide information about the chemical environment of hydrogen atoms. For indazole derivatives, characteristic signals are observed for the aromatic protons on the indazole core and any substituents. mdpi.com For instance, in a series of 1H-indazole-3-amine derivatives, the active hydrogens on the C-1 and C-3 amides of the indazole ring typically appear as single peaks in the downfield region of δ 10–13 ppm. mdpi.com The aromatic protons on the indazole and benzene (B151609) rings resonate between δ 6–8 ppm. mdpi.com

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. The chemical shifts of carbon atoms in the indazole ring and its substituents are indicative of their electronic environment. mdpi.comjmchemsci.com For example, in a study of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one, the signal for the acetyl carbonyl group was observed at 202.23 ppm. jmchemsci.com

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, aiding in the unambiguous assignment of signals.

NOESY NMR: Nuclear Overhauser Effect Spectroscopy (NOESY) is utilized to determine the spatial proximity of atoms, which is particularly useful for confirming stereochemistry and tautomeric forms. Experimental studies using NMR have confirmed that the 1H-tautomer of certain indazole derivatives is predominant in polar solvents like DMSO due to intramolecular hydrogen bonding.

A representative data table for a derivative, 2-benzyl-N-methyl- mdpi.comebi.ac.uktriazino[2,3-b]indazol-3-amine, is presented below: clockss.org

| Technique | Chemical Shift (δ ppm) |

| ¹H NMR | 8.14-7.20 (m, Ar-H, 8H), 4.57 (q, NH, 1H), 4.24 (s, CH₂, 2H), 3.03 (d, J = 5 Hz, CH₃, 3H) |

| ¹³C NMR | 149.9, 146.3, 139.9, 133.5, 132.1, 132.0, 129.8, 129.5, 128.6, 127.5, 121.9, 119.0, 116.9, 113.7, 39.8, 28.7 |

Mass Spectrometry (MS, High-Resolution Mass Spectrometry)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of this compound and its derivatives. researchgate.net

MS: Standard mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound. For example, the molecular formula of this compound is C₁₃H₁₁N₃, with a molecular weight of approximately 209.25 g/mol . chemscene.comsigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. mdpi.com This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For instance, the HRMS (ESI) m/z for a derivative, 2-(4-Chlorobenzyl)-N-methyl- mdpi.comebi.ac.uktriazino[2,3-b]indazol-3-amine, was calculated as 324.0938 for [M+H]⁺ and found to be 324.1013. clockss.org

The predicted collision cross-section (CCS) values for this compound adducts have been calculated using CCSbase: uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 210.10257 | 143.5 |

| [M+Na]⁺ | 232.08451 | 153.8 |

| [M-H]⁻ | 208.08801 | 147.7 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. researchgate.net For indazole derivatives, characteristic absorption bands are observed for N-H, C-H, C=N, and C=C bonds. mdpi.com

Key IR absorptions for indazole derivatives include: arkat-usa.org

N-H stretching: Broad bands in the region of 3200–3400 cm⁻¹.

Aromatic C-H stretching: Typically observed around 3051 cm⁻¹. mdpi.com

C=C aromatic stretching: Multiple bands in the 1509–1618 cm⁻¹ region. mdpi.com

C=N stretching: A band around 1638 cm⁻¹. mdpi.com

C=S and C-N vibrations: For thioamide derivatives, coupled vibrations can be seen at approximately 1352 and 980 cm⁻¹. arkat-usa.org

Chromatographic Techniques for Purity Determination (e.g., High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC))

Chromatographic methods are indispensable for assessing the purity of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to separate, identify, and quantify each component in a mixture. It is widely used to determine the purity of indazole derivatives. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique used for monitoring the progress of reactions and for the preliminary assessment of purity. clockss.org

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula of the synthesized compound. For example, in the characterization of a novel Schiff-base compound containing two indazole units, the calculated elemental analysis for C₂₄H₃₇N₉O₃ was C, 57.70%; H, 7.45%; N, 25.25%. The found values were C, 58.00%; H, 7.15%; N, 25.00%. mdpi.com

Crystallographic Studies (e.g., X-ray Co-crystal Structure Analysis)

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms in the crystal lattice can be determined.

This technique has been used to confirm the structure of this compound in complex with proteins, such as Janus kinase 2 (JAK-2). ebi.ac.ukebi.ac.ukpdbj.org These co-crystal structures provide invaluable information about the binding mode of the ligand within the active site of the protein. The planarity of the indazole ring system is a key feature confirmed by these studies. vulcanchem.com For instance, the X-ray diffraction of this compound in a complex was determined at a resolution of 1.5Å. ebi.ac.uk

Future Directions and Research Opportunities in 5 Phenyl 1h Indazol 3 Amine Chemistry

Design and Synthesis of Novel 5-phenyl-1H-indazol-3-amine Derivatives with Improved Potency and Selectivity

A primary objective in the continued development of this compound-based compounds is the rational design of new derivatives with superior potency and selectivity for their biological targets. The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, capable of crucial interactions within the ATP-binding pocket of many protein kinases. nih.govmdpi.com Future research will focus on strategic structural modifications to optimize these interactions and exploit other regions of the target proteins.

Key strategies include:

Molecular Hybridization: This approach involves combining the this compound core with other pharmacologically active moieties to create hybrid molecules with dual or enhanced activity. nih.govmdpi.com For instance, incorporating fragments known to interact with specific amino acid residues can significantly boost potency and selectivity.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl ring at the C-5 position and the amine at the C-3 position will continue to be a fruitful area of investigation. Introducing various substituted aromatic groups at the C-5 position via cross-coupling reactions allows for the exploration of the chemical space and the modulation of the compound's electronic and steric properties to improve target engagement. mdpi.com Research has shown that even minor changes, such as the substitution pattern on a phenyl ring, can lead to significant differences in inhibitory activity. tandfonline.com

Target-Specific Optimization: As new biological targets are identified, derivatives will be tailored to meet specific structural requirements. For example, derivatives have been specifically designed and optimized as potent inhibitors of kinases like Bcr-Abl, Fibroblast Growth Factor Receptor (FGFR), and FMS-like tyrosine kinase-3 (FLT3). tandfonline.commdpi.comtandfonline.com A study on 1H-indazol-3-amine derivatives identified a compound that inhibited wild-type Bcr-Abl with an IC₅₀ value of 0.014 µM, a potency comparable to the established drug Imatinib. mdpi.com

Interactive Table: Examples of 1H-Indazole-3-amine Derivatives and their Inhibitory Activities

| Compound Name/Number | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| Derivative 89 | Bcr-AblWT | 14 | mdpi.com |

| Derivative 89 | Bcr-AblT315I | 450 | mdpi.com |

| Derivative 99 | FGFR1 | 2.9 | mdpi.com |

| Compound 9u | FGFR1 | 3.3 | tandfonline.com |

| Compound 8r | FLT3 | 41.6 | tandfonline.com |

| Compound 8r | FLT3-D835Y | 5.64 | tandfonline.com |

Exploration of New Therapeutic Modalities and Undiscovered Biological Activities

While the primary focus for this compound derivatives has been anticancer agents, the versatility of the scaffold opens doors to new therapeutic applications and modalities.

Dual-Target Inhibitors: A growing strategy in drug design is the creation of single molecules that can modulate two distinct biological targets. This can lead to synergistic therapeutic effects and potentially overcome drug resistance. Researchers have successfully designed indazole-pyrimidine hybrids and 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives that act as potent inhibitors against multiple kinases. tandfonline.comnih.gov

Novel Therapeutic Areas: The biological activity of indazole derivatives is not limited to cancer. Studies have indicated potential applications in treating inflammatory diseases, as some derivatives can inhibit pro-inflammatory cytokines. nih.gov Furthermore, various indazole-based compounds have been investigated for antimicrobial, anti-HIV, and antidiabetic activities, suggesting that the this compound core could be a valuable starting point for developing agents for a wide range of diseases. nih.govjmchemsci.com

Emerging Drug Classes: The scaffold is well-suited for incorporation into novel therapeutic platforms. For example, indazole-based kinase inhibitors like Entrectinib could be adapted to create Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules are designed to recruit a specific E3 ubiquitin ligase to the target protein, leading to its degradation rather than just inhibition. This offers a powerful method to eliminate pathogenic proteins entirely.

Advanced Mechanistic Studies to Fully Delineate Molecular Interactions

A deep understanding of how a drug molecule interacts with its target at an atomic level is crucial for rational drug design. Future research will increasingly rely on sophisticated analytical and computational techniques to elucidate the precise binding modes of this compound derivatives.

Techniques such as X-ray crystallography provide static snapshots of the ligand-protein complex, revealing key interactions. However, to understand the dynamic nature of these interactions, molecular dynamics (MD) simulations are employed. researchgate.networldscientific.com MD simulations can model the movement of the ligand within the binding site over time, confirming the stability of interactions and revealing the roles of electrostatic forces, hydrogen bonds, and hydrophobic contacts. researchgate.networldscientific.com For example, docking and MD studies have been used to confirm the stable and robust binding of potent indazole derivatives within the active sites of their target proteins. researchgate.networldscientific.com These studies provide invaluable insights into the molecular dynamics of the receptor, which is essential for developing novel and more potent agents. worldscientific.com

Synergistic Approaches Combining Synthetic Chemistry with Advanced Computational Modeling

The integration of computational chemistry with synthetic chemistry has revolutionized drug discovery. This synergy allows for the in silico design, screening, and optimization of virtual compounds before committing resources to their synthesis and testing. researchgate.net

Future research on this compound will leverage this approach more extensively. The process typically involves:

Homology modeling and molecular docking: A 3D model of the target protein is used to predict how potential derivatives will bind. jmchemsci.comjocpr.com Docking studies can estimate the binding affinity and identify the most promising candidates from a virtual library. tandfonline.com

In Silico Screening: Large virtual libraries of this compound derivatives can be rapidly screened against a target protein to prioritize compounds for synthesis.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules, helping to identify candidates with favorable drug-like properties early in the discovery process. nih.gov

Guided Synthesis: The results from these computational analyses guide synthetic chemists to focus on a smaller, more promising set of molecules, increasing the efficiency of the drug discovery pipeline. tandfonline.com This computer-aided approach has already led to the successful design of highly selective and potent inhibitors based on similar heterocyclic scaffolds. tandfonline.com

Development of Robust and Scalable Synthetic Methodologies

The transition of a promising drug candidate from the laboratory to clinical use requires the development of efficient, cost-effective, and scalable synthetic routes. While many methods exist for synthesizing the indazole core, future research will focus on improving these processes for industrial-scale production.

Key areas for development include:

Modern Coupling Reactions: The Suzuki coupling reaction is a powerful tool for introducing the C-5 phenyl group and other aryl substituents, often using catalysts like PdCl₂(dppf)₂ to shorten reaction times and improve yields. mdpi.com Further optimization of these and other cross-coupling reactions (e.g., Buchwald-Hartwig, Heck) will be important.

Novel Cyclization Strategies: Research continues into new ways to construct the indazole ring itself. Methods such as copper-catalyzed intramolecular amination, Rh(III)-catalyzed double C-H activation, and FeBr₃/O₂-mediated intramolecular C-H amination of arylhydrazones offer alternative pathways that may be more efficient or accommodate a wider range of functional groups. researchgate.netresearchgate.net

Process Optimization and Green Chemistry: Significant improvements can be made by optimizing reaction conditions. The use of ultrasound irradiation has been shown to reduce reaction times for coupling reactions from hours to minutes while maintaining high yields. The development of one-pot procedures and the use of greener solvents are also key goals. researchgate.net Furthermore, exploring scalable, diazonium-free routes is crucial for ensuring safety during large-scale manufacturing. google.com

Q & A

Basic: What are the optimal synthetic routes for 5-phenyl-1H-indazol-3-amine, and how can regioselectivity be controlled?

Methodological Answer:

The synthesis of this compound typically involves Friedel-Crafts acylation followed by cyclization with hydrazine hydrate. For example, a related compound, 5-amino-3-(3,4-dichlorophenyl)-1H-indazole, was synthesized by converting 2-chloro-5-nitrobenzoic acid to its acid chloride, performing Friedel-Crafts acylation with 1,2-dichlorobenzene, and subsequent cyclization using hydrazine hydrate in DMF . To control regioselectivity, electron-donating/withdrawing groups on the phenyl ring and reaction temperature (e.g., reflux conditions) are critical. Substituent effects, as seen in bromo-indazole derivatives, highlight the importance of steric and electronic factors in directing ring closure .

Advanced: How can SHELX programs resolve crystallographic data inconsistencies in this compound derivatives?

Methodological Answer:

SHELXL is widely used for refining small-molecule structures, particularly for handling high-resolution or twinned data. For example, tautomeric forms of triazole derivatives were resolved using SHELX to analyze dihedral angles and planarities . To address data contradictions, iterative refinement with SHELXL and validation tools (e.g., CCDC Mercury) can identify disordered regions. For macromolecular applications, SHELXPRO interfaces with other crystallographic pipelines to resolve phase ambiguities .

Basic: What purification techniques are effective for isolating this compound post-synthesis?

Methodological Answer:

Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and recrystallization (using solvents like DMF/iPrOH) are standard methods. For instance, intermediates in indazole synthesis were purified via column chromatography, followed by recrystallization to achieve >95% purity . TLC monitoring (using UV-active indazole cores) ensures reaction completion before purification .

Advanced: How to design QSAR models for predicting the biological activity of this compound derivatives?

Methodological Answer:

QSAR models require structural descriptors (e.g., logP, molar refractivity) and bioactivity data. For example, indole derivatives were optimized using QSAR to predict cholinesterase inhibition, with substituents like piperidinyl groups enhancing activity . Tools like MOE or Schrödinger Suite can calculate descriptors, while partial least squares (PLS) regression or machine learning (e.g., Random Forest) correlates them with experimental IC50 values .

Advanced: How to address discrepancies in enzyme inhibition data for this compound analogs?

Methodological Answer: